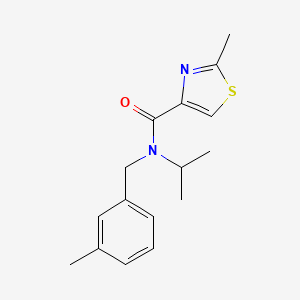![molecular formula C18H36N2O2 B3850135 2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850135.png)
2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol
説明
2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMPEA and is synthesized through a complex process involving multiple steps. In
科学的研究の応用
DMPEA has potential applications in various fields of scientific research. One of the most promising applications of DMPEA is in the development of new drugs. DMPEA has been found to have significant activity against cancer cells and has shown promise in the treatment of various types of cancer. DMPEA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of DMPEA is not fully understood. However, it is believed that DMPEA exerts its effects through the modulation of various signaling pathways in cells. DMPEA has been found to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
DMPEA has been found to have various biochemical and physiological effects. DMPEA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. DMPEA has also been found to inhibit the growth of blood vessels that supply tumors, thereby preventing the growth and spread of cancer cells. DMPEA has also been studied for its potential use in the treatment of neurological disorders. DMPEA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DMPEA has various advantages and limitations for lab experiments. One of the advantages of DMPEA is its high potency against cancer cells and its ability to induce apoptosis. This makes DMPEA a promising candidate for the development of new cancer drugs. However, one of the limitations of DMPEA is its poor solubility in water, which makes it difficult to administer in vivo. DMPEA also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are various future directions for the study of DMPEA. One of the future directions is the development of new drugs based on DMPEA. DMPEA has shown significant activity against cancer cells, and further studies are needed to determine its potential as a cancer drug. Another future direction is the study of DMPEA in the treatment of neurological disorders. DMPEA has shown promise in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential as a treatment for these disorders. Finally, further studies are needed to determine the mechanism of action of DMPEA and its effects on various signaling pathways in cells.
Conclusion:
In conclusion, DMPEA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEA has shown promise in the development of new cancer drugs and in the treatment of neurological disorders. DMPEA has various advantages and limitations for lab experiments, and further studies are needed to determine its potential as a drug. The future directions for the study of DMPEA include the development of new drugs based on DMPEA, the study of DMPEA in the treatment of neurological disorders, and the determination of its mechanism of action.
特性
IUPAC Name |
2-[2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2/c1-17(2)5-4-6-18(3)7-8-19-9-11-20(12-10-19)13-15-22-16-14-21/h5,18,21H,4,6-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYPZOEMRMLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(3,7-Dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B3850056.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}thiomorpholine](/img/structure/B3850061.png)

![2-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-6-chloro-3(2H)-pyridazinone](/img/structure/B3850077.png)

![3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone](/img/structure/B3850087.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
![1-(3-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850105.png)
![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)


![2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850126.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B3850136.png)
![(4-ethylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3850147.png)